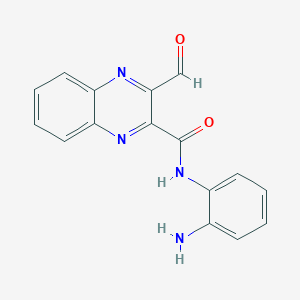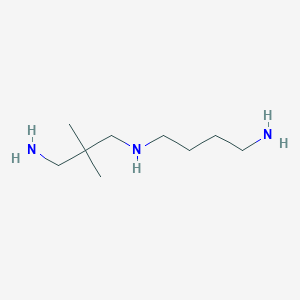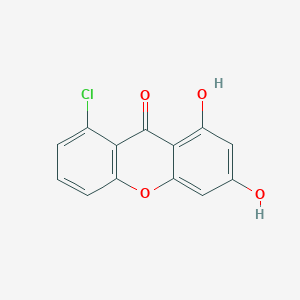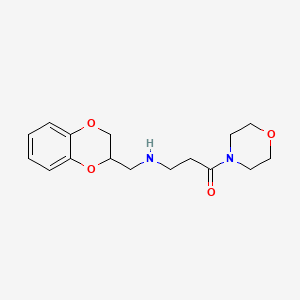
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone is a chemical compound with a complex structure that includes a benzodioxane ring, a morpholine ring, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane with formaldehyde and a secondary amine to form an intermediate. This intermediate is then reacted with morpholine and a propanone derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxane ring.
Reduction: Reduced forms of the morpholino and propanone groups.
Substitution: Substituted benzodioxane derivatives.
Scientific Research Applications
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N,N-dimethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N,N-diethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N-methylpropionamide
Uniqueness
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone is unique due to its combination of a benzodioxane ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
102071-88-5 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C16H22N2O4/c19-16(18-7-9-20-10-8-18)5-6-17-11-13-12-21-14-3-1-2-4-15(14)22-13/h1-4,13,17H,5-12H2 |
InChI Key |
KONQRDABLMBSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



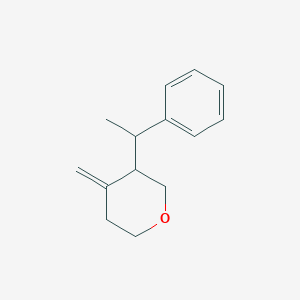
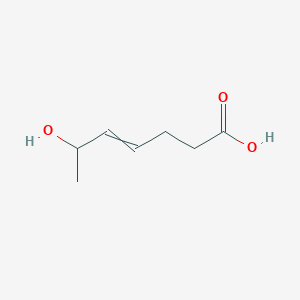
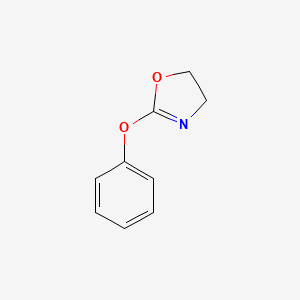
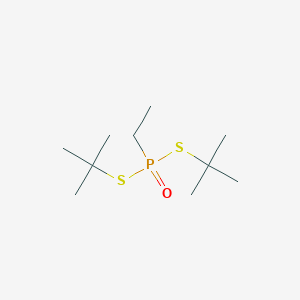

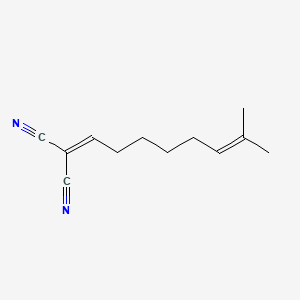
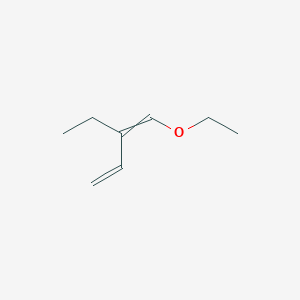
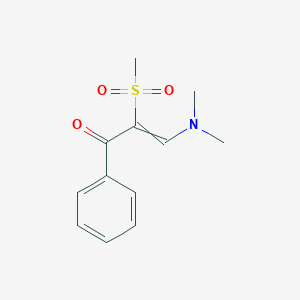

![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
